molecular formula C9H14N2O3 B13635831 Ethyl 5-butyl-1,2,4-oxadiazole-3-carboxylate

Ethyl 5-butyl-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B13635831
M. Wt: 198.22 g/mol
InChI Key: IWXCABOXPMGOLN-UHFFFAOYSA-N
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Description

Ethyl 5-butyl-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-butyl-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with butyl isocyanate in the presence of a suitable catalyst. The reaction is carried out in a solvent such as tetrahydrofuran (THF) under reflux conditions for several hours. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-butyl-1,2,4-oxadiazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or butyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxadiazoles with various functional groups.

Scientific Research Applications

Ethyl 5-butyl-1,2,4-oxadiazole-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a drug candidate due to its biological activity.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of ethyl 5-butyl-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Ethyl 5-butyl-1,2,4-oxadiazole-3-carboxylate can be compared with other oxadiazole derivatives, such as:

  • Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate
  • Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate
  • Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. The butyl group, in particular, can influence the compound’s lipophilicity, solubility, and reactivity, making it suitable for specific applications that other oxadiazole derivatives may not fulfill.

Biological Activity

Ethyl 5-butyl-1,2,4-oxadiazole-3-carboxylate is a heterocyclic organic compound characterized by its oxadiazole ring structure. This compound has gained attention due to its potential biological activities, which include antimicrobial and anticancer properties. The unique substitution pattern of the butyl group at the 5-position may influence its pharmacological profile, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C9H13N3O2C_9H_{13}N_3O_2, and it has a CAS number of 158154-63-3. The presence of an ethyl ester group at the carboxylic acid position contributes to its solubility and reactivity.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles, including this compound, exhibit significant antimicrobial activity against various bacterial and fungal strains. This activity is attributed to the structural features of the oxadiazole ring, which enhances interaction with microbial targets.

Anticancer Properties

Several studies have explored the anticancer potential of oxadiazole derivatives. This compound's structural characteristics suggest it may possess similar properties. Notably, compounds with oxadiazole moieties have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer and leukemia .

Table 1: Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against multiple bacterial and fungal strains
AnticancerPotential cytotoxicity against leukemia and breast cancer cells

Study on Anticancer Activity

In a study assessing the cytotoxic effects of various oxadiazole derivatives, compounds similar to this compound showed IC50 values in the micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). The mechanism involved apoptosis induction through upregulation of p53 and activation of caspase pathways .

Study on Antimicrobial Effects

A comparative study evaluated the antimicrobial efficacy of several oxadiazoles. This compound exhibited promising results against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined to be within a favorable range for therapeutic applications.

Synthesis and Modification

The synthesis of this compound typically involves several steps starting from carboxylic acids and amidoximes. Modifications to the structure can enhance its biological activity by altering solubility and binding affinity to biological targets. For instance, substituents at different positions on the oxadiazole ring can significantly affect its pharmacological properties .

Table 2: Synthesis Pathway Overview

StepDescription
Starting MaterialsCarboxylic acids and amidoximes
Reaction ConditionsMediated by ethyl chloroformate
YieldVaries based on substituents; typically high yields reported

Properties

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

ethyl 5-butyl-1,2,4-oxadiazole-3-carboxylate

InChI

InChI=1S/C9H14N2O3/c1-3-5-6-7-10-8(11-14-7)9(12)13-4-2/h3-6H2,1-2H3

InChI Key

IWXCABOXPMGOLN-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC(=NO1)C(=O)OCC

Origin of Product

United States

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